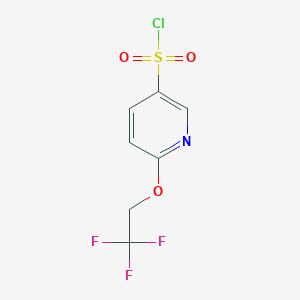

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride

Overview

Description

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride is a chemical compound that has caught the attention of researchers due to its potential applications in various fields. It has a molecular weight of 275.64 g/mol .

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride compounds has been reported in several studies . One method involves sequentially reacting pyridine-3-sulfonic acid and phosphorus pentachloride to form pyridine-3-sulfonyl chloride .Molecular Structure Analysis

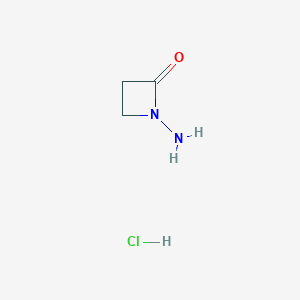

The molecular structure of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride is represented by the InChI code:1S/C7H5ClF3NO3S/c8-16(13,14)5-1-2-6(12-3-5)15-4-7(9,10)11/h1-3H,4H2 . Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications

Pharmacology

In pharmacology, 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride is utilized as a reagent in the synthesis of various compounds with potential therapeutic effects . Its role in the development of new drugs is crucial due to its reactivity, which allows for the introduction of the sulfonyl chloride group into molecules, aiding in the creation of more complex pharmacologically active compounds.

Material Science

Within material science, this chemical serves as a precursor in the creation of specialized polymers and coatings . The trifluoroethoxy group can impart unique properties to materials, such as increased resistance to solvents and chemicals, making it valuable for industrial applications.

Chemical Synthesis

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride: is a versatile intermediate in organic synthesis . It is particularly useful in the synthesis of heterocyclic compounds, which are a class of compounds with wide-ranging applications, including in the development of new chemical entities for drug discovery.

Analytical Chemistry

In analytical chemistry, this compound is used in the development of analytical methods, such as chromatography and mass spectrometry . It can be used to modify other compounds, enhancing their detectability or altering their chromatographic properties to allow for better separation and identification.

Life Sciences

In life sciences research, 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride can be employed in biochemical assays and as a building block for bioconjugation . Its ability to react with various biomolecules can be leveraged to study biological processes or to create probes for imaging and diagnostics.

Biochemistry

The compound finds application in biochemistry for the modification of peptides and proteins . By attaching the sulfonyl chloride group to amino acids, researchers can investigate protein structure and function, or develop targeted drugs that can bind to specific proteins with high affinity.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.

Result of Action

The molecular and cellular effects of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride’s action are currently unknown

properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO3S/c8-16(13,14)5-1-2-6(12-3-5)15-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDNFZJYFXUQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)

![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1377399.png)

![4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377400.png)

![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)

![N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B1377410.png)

![1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride](/img/structure/B1377414.png)